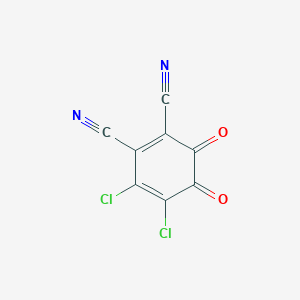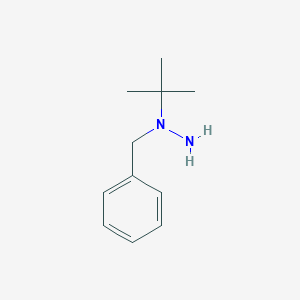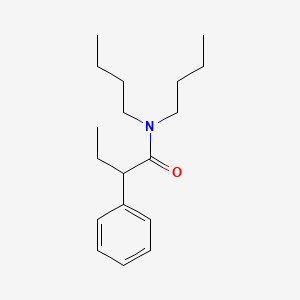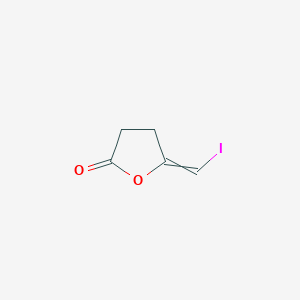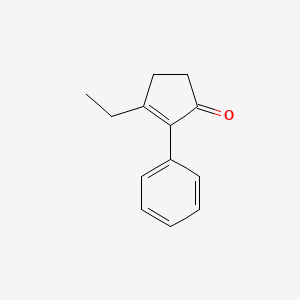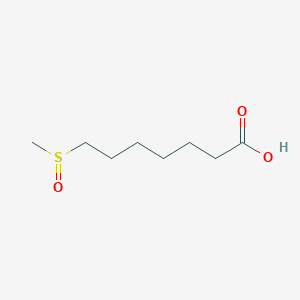
7-(Methanesulfinyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methanesulfinyl)heptanoic acid is an organic compound that features a methanesulfinyl group attached to the seventh carbon of a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, methanesulfinyl chloride can be reacted with heptanoic acid under controlled conditions to yield the desired product . The reaction typically requires a low-temperature environment and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methanesulfinyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanethiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Methanesulfonyl heptanoic acid.
Reduction: 7-(Methanethiol)heptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Methanesulfinyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Methanesulfinyl)heptanoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the methanesulfinyl group.
Methanesulfonic Acid: An organosulfuric acid with a similar sulfonyl group but different chain length and properties.
Uniqueness
7-(Methanesulfinyl)heptanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanoic acid derivatives and methanesulfonic acid, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90275-87-9 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
7-methylsulfinylheptanoic acid |
InChI |
InChI=1S/C8H16O3S/c1-12(11)7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) |
Clave InChI |
KEBRAXGHBMFVRG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


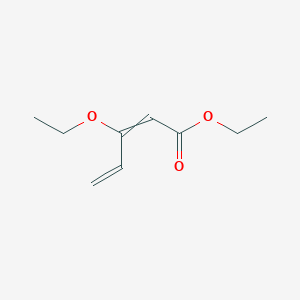
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
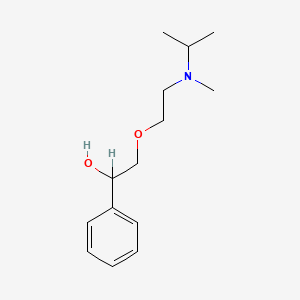
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
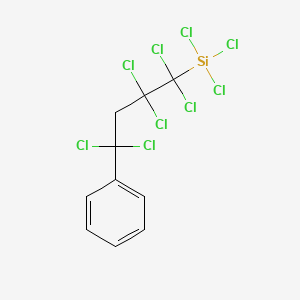
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
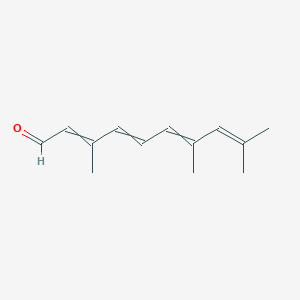
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
